3-Bromo-5-(trifluoromethyl)benzoyl chloride
Description
This compound is primarily utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactive acyl chloride group (-COCl) enables it to participate in nucleophilic acyl substitution reactions, forming amides, esters, or other derivatives .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPDNRBSHJNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696629 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958258-15-6 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Trihalomethylbenzoyl Chloride Precursor
The precursor 3-trichloromethylbenzoyl chloride can be prepared by hydrolysis of 1,3-bis-(trichloromethyl)benzene with approximately one mole of water, often catalyzed by ferric chloride (FeCl3).
Starting materials such as substituted xylenes (e.g., brominated xylenes) can be chlorinated to bis(trichloromethyl)benzenes, which upon hydrolysis yield the corresponding trichloromethylbenzoyl chlorides.
This step ensures the introduction of the bromine substituent at the 3-position on the aromatic ring, necessary for the target compound.
Selective Fluorination to Trifluoromethylbenzoyl Chloride
The trichloromethylbenzoyl chloride precursor is then reacted with hydrogen fluoride gas (HF) in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5), ferric chloride (FeCl3), or aluminum chloride (AlCl3).
The reaction typically occurs at temperatures between 50°C and 80°C under atmospheric pressure, with stirring and controlled addition of HF vapor.
The halogen transfer catalyst facilitates selective replacement of chlorine atoms in the trichloromethyl group by fluorine, converting it into the trifluoromethyl group while preserving the acyl chloride functionality.
Reaction times vary but usually involve about 90 minutes of HF bubbling followed by an additional hour of stirring at reaction temperature.
The product mixture is then cooled and purified, often by fractional distillation to isolate the desired 3-bromo-5-(trifluoromethyl)benzoyl chloride.
Reaction Conditions Summary
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 50–80 °C |
| Pressure | Atmospheric (can vary) |
| Catalyst | Antimony pentachloride (0.1–3 wt%) |
| HF Moles per mole precursor | Up to 3 moles |
| Reaction time | ~90 minutes HF addition + 1 hour stirring |
| Solvent (optional) | Nitrobenzene, carbon disulfide (inert solvents) |
Gas chromatographic analysis of the reaction mixture shows the major product as the trifluoromethylbenzoyl chloride, with minor amounts of trifluoromethylbenzoyl fluoride and mixed halomethyl benzoyl halides.
For example, a reaction of 3-trichloromethylbenzoyl chloride with HF and antimony pentachloride yielded approximately 52% 3-trifluoromethylbenzoyl chloride, 18.4% trifluoromethylbenzoyl fluoride, and minor impurities.
Under-fluorinated by-products such as chlorodifluoromethylbenzoyl chloride can be recycled back into the fluorination process to improve overall yield.
Over-fluorinated products like trifluoromethylbenzoyl fluoride can be converted back to the acyl chloride by halogen exchange reactions with trichloromethylbenzoyl chloride in the presence of halogen transfer catalysts.
The process uses readily available starting materials such as substituted xylenes and halogenated benzenes.
It avoids the need for multi-step synthesis of trifluoromethylbenzoic acid intermediates, which are more expensive and complex to prepare.
The selective fluorination step provides high selectivity and good yields of the trifluoromethylbenzoyl chloride.
The method is adaptable to various ring substituents stable under reaction conditions, allowing synthesis of diverse trifluoromethylbenzoyl chlorides.
| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Hydrolysis of bis(trichloromethyl)benzene | Water (1 mole), FeCl3 catalyst | 3-Trichloromethylbenzoyl chloride precursor |
| 2 | Selective fluorination of trichloromethyl group | HF (up to 3 moles), SbCl5 catalyst, 50-80°C | This compound |
| 3 | Purification | Fractional distillation | Isolation of pure product |
| 4 | Recycling of by-products | Further fluorination or halogen exchange | Improved yield and purity |
The preparation of this compound is effectively achieved through selective fluorination of a trichloromethylbenzoyl chloride precursor. The process involves hydrolysis of halogenated benzene derivatives to form trichloromethylbenzoyl chlorides, followed by fluorination with hydrogen fluoride in the presence of halogen transfer catalysts such as antimony pentachloride. This method offers a streamlined, economically viable route with good selectivity and yield, suitable for industrial applications in dye and agrochemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those with antimicrobial and anticancer properties. For instance, it has been utilized to synthesize derivatives that exhibit strong inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antimicrobial Activity
A study on pyrazole derivatives synthesized from 3-bromo-5-(trifluoromethyl)benzoyl chloride demonstrated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against tested strains . This underscores the compound's potential in developing new antibiotics.
Anticancer Research
Recent investigations have highlighted the anticancer potential of compounds derived from this compound. For example, derivatives have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating effective growth suppression .
Table: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| BPU | MCF-7 | 8.47 ± 0.18 |
| BPU | HeLa | 9.22 ± 0.17 |
This data suggests that modifications to the benzoyl chloride structure can enhance anticancer activity, making it a focus for further research.
Agrochemical Applications
The compound is also explored in agrochemical formulations due to its ability to modify biological pathways in plants and pests. The trifluoromethyl group is known to improve the efficacy of herbicides and pesticides by enhancing their lipophilicity and biological activity .
Material Science
In material science, this compound is used as a building block for polymers and coatings that require enhanced chemical resistance and thermal stability. The incorporation of trifluoromethyl groups in polymer matrices can lead to materials with superior properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Halogen Substituents (Br vs. Cl)
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) replaces bromine with chlorine at the 3-position. Chlorine’s lower atomic weight and weaker leaving-group ability compared to bromine may reduce reactivity in nucleophilic substitutions.
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 2385595-04-8) introduces an additional chlorine at the 4-position, increasing molecular weight (321.91 g/mol) and steric hindrance. This structural complexity enhances its utility in synthesizing high-value intermediates .
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
- The trifluoromethoxy group in 3-bromo-5-(trifluoromethoxy)benzoyl chloride (CAS 1092461-36-3) introduces an oxygen atom, altering electronic properties. This compound is marketed by Thermo Scientific™ for specialized syntheses .
Functional Group Variations (Benzoyl Chloride vs. Sulfonyl Chloride)
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-10-8) replaces the -COCl group with -SO₂Cl, shifting reactivity toward sulfonylation rather than acylation. Sulfonyl chlorides are critical in forming sulfonamides, widely used in drug discovery .
Biological Activity
3-Bromo-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure : The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which contribute to its unique reactivity and biological properties. Its molecular formula is C₈H₄BrClF₃O.
Anticancer Properties
Recent studies have indicated that derivatives of trifluoromethyl-benzoyl chlorides exhibit promising anticancer activities. For instance, a related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated substantial inhibitory effects on various cancer cell lines, including MCF-7 and HeLa cells. The IC₅₀ values were found to be 8.47 µM and 9.22 µM respectively, indicating effective growth inhibition over time .
| Cell Line | IC₅₀ (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
|---|---|---|---|
| MCF-7 | 8.47 | 45.22 | 23.88 |
| HeLa | 9.22 | 46.77 | 30.38 |
These results suggest that compounds with similar structures may also exhibit significant antiproliferative effects.
Antimicrobial Activity
The antimicrobial potential of compounds containing the trifluoromethyl group has been explored in various studies. For example, a related salicylanilide derivative was identified as a potent inhibitor against Mycobacterium tuberculosis, showcasing the importance of structural modifications in enhancing biological activity .
The structure-activity relationship (SAR) studies have shown that the presence of halogen substituents, such as bromine and trifluoromethyl groups, significantly impacts the antibacterial efficacy against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Compounds similar to this benzoyl chloride have been shown to inhibit protein synthesis pathways, leading to bactericidal effects against various bacterial strains.
- Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells through caspase activation, highlighting their potential as chemotherapeutic agents .
- Modulation of GPBAR1 Activity : Some derivatives act as agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation and may offer therapeutic benefits for conditions like type II diabetes .
Case Studies
- Anticancer Screening : A study involving the screening of various benzoyl derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.
- Antimicrobial Efficacy : Research on antimicrobial agents demonstrated that trifluoromethyl-containing compounds were effective against resistant strains of bacteria, suggesting their potential role in treating infections caused by multidrug-resistant organisms.
Q & A
Q. What mechanistic insights can be gained from studying hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer : Hydrolysis of the acyl chloride to the carboxylic acid is pH-dependent. Conduct kinetic assays in buffered solutions (pH 1–13) and monitor via conductivity or NMR. The electron-withdrawing substituents likely accelerate hydrolysis in basic conditions (pH > 10) due to increased electrophilicity. Compare with hydrolysis rates of non-halogenated benzoyl chlorides to quantify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
